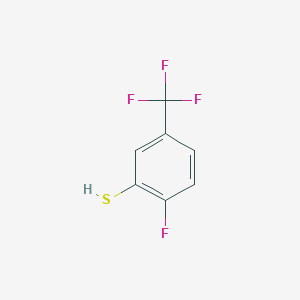

2-Fluoro-5-trifluoromethylbenzenethiol

Description

2-Fluoro-5-trifluoromethylbenzenethiol (CAS: Not explicitly provided in evidence; molecular formula: C₇H₄F₄S) is a fluorinated aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group at position 1, fluorine (-F) at position 2, and a trifluoromethyl (-CF₃) group at position 5. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance stability and reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAZFGPHDLINBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263161 | |

| Record name | Benzenethiol, 2-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304901-48-2 | |

| Record name | Benzenethiol, 2-fluoro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304901-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Fluoro-5-trifluoromethylbenzenethiol typically involves the introduction of fluorine and trifluoromethyl groups into a benzene ring, followed by the addition of a thiol group. One common synthetic route includes the trifluoromethylation of a fluorobenzene derivative, followed by thiolation.

Industrial production methods may involve continuous-flow processes to ensure better control over reaction conditions and higher yields. These methods often utilize specialized reactors and optimized reaction parameters to achieve efficient and scalable production .

Chemical Reactions Analysis

2-Fluoro-5-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles and appropriate solvents.

Addition: The compound can undergo addition reactions with electrophiles, particularly at the thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-trifluoromethylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions, particularly in the context of fluorinated analogs of biological molecules.

Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including their use as enzyme inhibitors or in drug design.

Industry: The compound is used in the production of specialty materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability

Mechanism of Action

The mechanism by which 2-Fluoro-5-trifluoromethylbenzenethiol exerts its effects is largely dependent on its interactions with molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, often through hydrophobic interactions and the formation of strong hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence on Reactivity :

- The thiol group in this compound confers nucleophilic reactivity, making it suitable for forming sulfides or disulfides in drug candidates. In contrast, the aldehyde (BP 9631) and nitrile (BP 9633) derivatives are electrophilic, facilitating condensation or cyclization reactions .

- The carboxylic acid (BP 9632) is a polar, high-melting-point solid used in metal-catalyzed coupling reactions .

Electron-Withdrawing Effects :

- The -CF₃ and -F groups in all compounds enhance electron-deficient aromatic systems, improving stability under acidic or oxidative conditions. This property is critical in agrochemicals (e.g., herbicides) and protease inhibitors .

Structural Analogues in Medicinal Chemistry :

- The benzoxazolinethione derivative (CAS 13451-80-4) replaces the benzene ring with a benzoxazole core, enabling hydrogen bonding and metal coordination in bioactive molecules .

Notes and Limitations

- Molecular weights and physical states (e.g., solid/liquid) are calculated or inferred due to incomplete data in the provided evidence.

- Direct biological data (e.g., toxicity, efficacy) for this compound are absent in the evidence; inferences are based on structural analogs.

- Commercial availability of these compounds (e.g., via Biopharmacule and TCI Chemicals) underscores their industrial relevance .

Biological Activity

2-Fluoro-5-trifluoromethylbenzenethiol is a fluorinated aromatic thiol that has garnered attention for its potential biological activities. The compound's unique structure, featuring both fluoro and trifluoromethyl groups, suggests possible interactions with biological systems that warrant investigation. This article reviews the current understanding of its biological activity, including antimicrobial properties and potential therapeutic applications.

This compound (CAS Number: 304901-48-2) is characterized by the following chemical properties:

- Molecular Formula : C7H4F4S

- Molecular Weight : 210.17 g/mol

- Structure : The compound consists of a benzene ring substituted with a fluorine atom at position 2, a trifluoromethyl group at position 5, and a thiol (-SH) group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 8 µg/mL |

The MIC values indicate that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with findings for other thiol-containing compounds .

The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve disruption of bacterial cell membranes and interference with cellular processes. The thiol group can form disulfide bonds with proteins, potentially leading to protein denaturation and loss of function. Additionally, the presence of fluorinated groups may enhance lipophilicity, facilitating membrane penetration .

Study on Antimicrobial Efficacy

A comparative study assessed the antibacterial properties of various fluorinated thiols, including this compound. The study utilized agar diffusion methods to determine the zones of inhibition against selected pathogens. Results indicated that this compound produced significant inhibition zones comparable to established antibiotics like vancomycin, particularly against multidrug-resistant strains of Staphylococcus aureus.

In Vivo Studies

In vivo studies involving murine models have shown that administration of this compound resulted in reduced bacterial load in infected tissues. These findings suggest potential for therapeutic applications in treating bacterial infections resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.